9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine
Description
9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a cyclopropyl group at the N9 position and a 2,4-difluorophenyl substituent at the N6 amine. Purines are heterocyclic compounds integral to biological processes, including nucleotide synthesis and enzyme regulation .
Properties
IUPAC Name |
9-cyclopropyl-N-(2,4-difluorophenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-8-1-4-11(10(16)5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKYVXHCPHNMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through nucleophilic aromatic substitution reactions, using 2,4-difluorobenzene derivatives and suitable nucleophiles.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Green Chemistry: Implementing green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Process Optimization: Streamlining the synthesis process to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Potential use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in purine metabolism.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Incorporation into nucleic acids, potentially affecting replication or transcription processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural variations (cyclopropyl at N9 and 2,4-difluorophenyl at N6) distinguish it from related purine derivatives. Below is a comparative analysis of substituent effects and synthesis strategies:
Table 1: Structural Comparison of Selected Purine Analogs
Key Observations:
N9 Substituents :
- Cyclopropyl groups (as in the target compound) may enhance steric hindrance and metabolic stability compared to bulkier isopropyl or ethyl groups .
- Isopropyl and ethyl substituents are common in analogs targeting kinase inhibition or antimicrobial activity .
Similar effects are noted in fluoroquinolones with 2,4-difluorophenyl groups, which exhibit enhanced bactericidal activity . Halogenated aryl groups (e.g., 3-chlorophenyl) are associated with increased lipophilicity and membrane permeability .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
